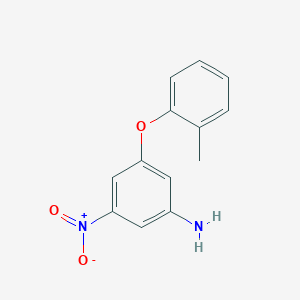

3-(2-Methylphenoxy)-5-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Methylphenoxy)aniline is a chemical compound with the molecular weight of 199.25 . It is also known by its MDL number: MFCD20696141 .

Synthesis Analysis

The synthesis of compounds similar to 3-(2-Methylphenoxy)-5-nitroaniline has been reported in various studies. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . Another study detailed the synthesis of 5-(3-hydroxyphenoxy)-2-nitroaniline from 5-chloro-2-nitroaniline and resorcinol .Molecular Structure Analysis

The molecular structure of 3-(2-Methylphenoxy)aniline can be represented by its InChI code: 1S/C13H13NO/c1-10-5-2-3-8-13(10)15-12-7-4-6-11(14)9-12/h2-9H,14H2,1H3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Studies

- Synthesis of Complex Compounds : 2-Methoxy-5-nitroaniline, a related compound to 3-(2-Methylphenoxy)-5-nitroaniline, is used in the synthesis of 5-nitroquinolines, which are precursors to a range of complex organic compounds like pyrroloquinolines (Roberts, Joule, Bros, & Álvarez, 1997).

- Structural Analysis and Crystallography : The structural characterization of complexes containing similar nitroaniline derivatives has been studied, providing insights into molecular conformation and interactions (Vyas, Vyas, Jain, & Sobell, 1984).

Photophysical and Photochemical Properties

- Photophysical and Photochemical Studies : Derivatives of 2-nitrophenol and nitroanilines have been examined for their photophysical and photochemical properties, which are crucial in applications like dye manufacturing and photovoltaics (Güngördü Solǧun, Yildiko, & Ağırtaş, 2022).

Environmental Impact and Detection

- Atmospheric Concentration Monitoring : Studies on the atmospheric concentrations of nitrophenols and nitroanilines highlight the environmental impact of these compounds and the necessity for effective monitoring techniques (Morville, Scheyer, Mirabel, & Millet, 2006).

Sensing and Detection Applications

- Luminescent Sensing : Certain lanthanide clusters show potential as luminescent sensors for detecting substances like 4-nitroaniline, indicating the applicability of nitroaniline derivatives in sensing technologies (Qin, Ge, Zhang, Sun, Jing, Li, & Liu, 2018).

Theoretical and Computational Studies

- Computational Modeling : Density Functional Theory (DFT) methods have been used to study the molecular geometries and internal rotational barriers in nitroanilines, providing a theoretical framework for understanding their chemical behavior (Chen & Chen, 2002).

Safety and Hazards

Zukünftige Richtungen

Phenol derivatives like 3-(2-Methylphenoxy)-5-nitroaniline have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups .

Eigenschaften

IUPAC Name |

3-(2-methylphenoxy)-5-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9-4-2-3-5-13(9)18-12-7-10(14)6-11(8-12)15(16)17/h2-8H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIHNAVMAXBIKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylphenoxy)-5-nitroaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2446996.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2446997.png)

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2446998.png)

![5-(2,5-dimethoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2447005.png)

![5-[(3-Chlorophenyl)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B2447006.png)

![6-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2447007.png)

![[Benzotriazol-1-yl(indol-1-yl)methyl]-tert-butyl-dimethylsilane](/img/structure/B2447008.png)

![2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2447011.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2447015.png)

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-[(2-methoxyethyl)amino]-2(1H)-quinoxalinone](/img/structure/B2447018.png)